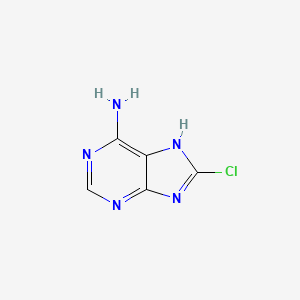

8-chloro-7H-purin-6-amine

描述

Overview of Purine (B94841) Analogs in Chemical and Biological Research

Purine analogs are a class of molecules that structurally mimic naturally occurring purines, such as adenine (B156593) and guanine. This mimicry allows them to interact with biological systems in ways that have profound implications for medicine and biology.

Significance of Purine Scaffolds in Biomolecules and Synthetic Derivatives

The purine scaffold, a heterocyclic aromatic system composed of fused pyrimidine (B1678525) and imidazole (B134444) rings, is fundamental to life. smolecule.com It forms the core structure of essential biomolecules, including the building blocks of DNA and RNA (adenine and guanine), the primary energy currency of the cell (adenosine triphosphate or ATP), and various coenzymes. smolecule.comnih.gov The ubiquitous nature and critical biological roles of purines have made their synthetic derivatives, known as purine analogs, a cornerstone of medicinal chemistry and drug discovery. ontosight.ai By modifying the purine core, scientists can create novel compounds with altered chemical and biological properties, leading to the development of therapeutic agents and research probes. nih.gov

Role of Purine Analogs as Drug Molecules for Various Diseases

The structural similarity of purine analogs to endogenous purines allows them to function as antimetabolites, interfering with metabolic pathways, particularly the synthesis of nucleic acids. nih.govnbinno.com This mechanism is the basis for their use as potent anticancer and antiviral agents. ontosight.ainih.gov By inhibiting DNA replication and RNA transcription, these compounds can halt the proliferation of rapidly dividing cells, such as cancer cells, or block viral replication. nih.govnih.gov Clinically approved drugs like mercaptopurine, cladribine, and fludarabine (B1672870) are all purine analogs that have demonstrated efficacy in treating various forms of leukemia and lymphoma. nih.gov The therapeutic potential of purine derivatives extends beyond oncology and virology, with research exploring their roles as anti-inflammatory, antimicrobial, and neuroprotective agents. ontosight.ai

Research Rationale and Scope for 8-Chloro-7H-purin-6-amine

Among the vast landscape of purine analogs, this compound (also known as 8-chloroadenine) stands out due to the strategic placement of a chlorine atom at the C8 position of the purine ring. This modification significantly influences its chemical reactivity and biological activity.

| Property | Value |

| Molecular Formula | C₅H₄ClN₅ |

| Molecular Weight | 169.57 g/mol |

| CAS Number | 28128-28-1 |

| Synonyms | 8-Chloroadenine |

| Appearance | Pale yellow solid |

| Chemical properties of this compound. smolecule.comnbinno.com |

The chlorine atom at the C8 position is an electrophilic site, making the compound susceptible to nucleophilic substitution reactions. This reactivity provides a versatile chemical handle for synthesizing a diverse library of 8-substituted purine derivatives, thereby expanding the chemical space for drug discovery. smolecule.com

Identification of Research Gaps in Existing Literature

While the nucleoside form, 8-chloroadenosine (B1666358), has been investigated for its potential as a chemotherapeutic agent, there are identified gaps in the current understanding of its selectivity and mechanism of action. nih.govnih.gov For instance, recent research has indicated that 8-chloroadenosine may not be a selective inhibitor of the RNA editing enzyme ADAR (adenosine deaminases acting on RNA), as previously suggested. researchgate.netcottrellrna.com This finding highlights the need for more rigorous investigation into its precise molecular targets to avoid off-target effects and to develop more selective therapeutic agents. researchgate.net Furthermore, while the potential applications of this compound are noted in fields like agriculture, detailed studies in these areas are limited. smolecule.com Fully elucidating the complete mechanisms of action for both the base and its nucleoside derivatives remains an active area of research. ontosight.ai

Structure

2D Structure

3D Structure

属性

IUPAC Name |

8-chloro-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN5/c6-5-10-2-3(7)8-1-9-4(2)11-5/h1H,(H3,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBVALAOQISRDRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N=C(N2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344585 | |

| Record name | 8-chloro-7H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28128-28-1 | |

| Record name | 28128-28-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22712 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-chloro-7H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 Chloro 7h Purin 6 Amine and Its Derivatives

Conventional Synthetic Routes to 8-Chloro-7H-purin-6-amine

Conventional methods for the synthesis of this compound, also known as 8-chloroadenine, typically involve the direct halogenation of adenine (B156593) or its derivatives. These multi-step approaches are foundational in purine (B94841) chemistry.

Multi-step Synthesis Approaches

A prevalent strategy for the synthesis of 8-halopurines commences with the bromination of adenine. This initial step yields 8-bromoadenine, a versatile intermediate that can then be subjected to further transformations. One common approach involves the direct bromination of adenine using a brominating agent in a suitable solvent.

Alternatively, for substrates with sensitive functional groups, a more controlled method is employed. This involves the N-alkylation or N-arylation of adenine, followed by halogenation at the C8 position, and subsequent hydrolysis if necessary. The choice of this strategy is often dictated by the compatibility of the N9-substituent with the halogenation conditions.

A key challenge in the direct synthesis is achieving regioselectivity, as purines have multiple reactive sites. However, the C8 position of adenine is known to be susceptible to electrophilic attack, making direct halogenation a feasible, albeit sometimes challenging, route.

Reaction Conditions and Optimization Strategies

The conditions for the bromination of adenine derivatives are critical for achieving high yields and minimizing side products. For instance, the bromination of 6-chloropurine (B14466) derivatives can be readily achieved by treatment with bromine in water.

Optimization of these reactions often involves a careful selection of the brominating agent, solvent, temperature, and reaction time. For example, some protocols utilize bromine water in an acetate (B1210297) buffer at a specific pH to achieve good yields of the 8-bromo derivative. The use of N-bromosuccinimide (NBS) is another common strategy, often employed in the presence of a radical initiator.

The table below summarizes typical reaction conditions for the bromination of purine derivatives.

| Starting Material | Brominating Agent | Solvent | Temperature | Yield (%) |

| 6-Chloropurine | Br2 | Water | Room Temp. | High |

| Adenosine (B11128) | Bromine water | Acetate buffer (pH 4) | Not specified | Good |

| N9-Alkyladenine | NBS | Acetonitrile | Reflux | Moderate to High |

Optimization strategies often focus on enhancing the solubility of the starting materials and controlling the reactivity of the halogenating agent to prevent over-halogenation or degradation of the purine ring. The use of protecting groups on the exocyclic amine or the imidazole (B134444) nitrogen can also be employed to direct the halogenation to the desired C8 position.

Yield Enhancement and Side Reaction Mitigation

A significant side reaction in the halogenation of purines is the formation of di- and tri-halogenated products. To mitigate this, the stoichiometry of the halogenating agent is carefully controlled, and the reaction is often monitored closely by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Another common side product is the formation of 8,8'-purinyl dimers, particularly when using lithiation-based halogenation methods without appropriate substituents on the purine ring. The presence of alkoxy or alkyl groups at certain positions on N9-benzylpurines has been shown to reduce the formation of these dimers.

To enhance yields, purification methods are critical. Recrystallization is a common technique used to obtain the pure 8-bromo derivative from the reaction mixture. The choice of solvent for recrystallization is crucial for obtaining high purity and yield.

Advanced Synthetic Approaches for Purine Derivatives

More advanced methodologies offer alternative and often more efficient routes to functionalized purines, including this compound and its derivatives.

Nucleophilic Aromatic Substitution (SNAr) in Purine Synthesis

Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing various functionalities onto the purine ring. In the context of synthesizing derivatives of this compound, an 8-halopurine can serve as the electrophilic substrate. The reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks the electron-deficient purine ring at the carbon bearing the halogen, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the halide ion yields the substituted product.

The reactivity of the purine ring towards SNAr is significantly enhanced by the presence of electron-withdrawing groups. The nitrogen atoms within the purine ring act as inherent electron-withdrawing features, facilitating nucleophilic attack. For 8-halopurines, the C8 position is susceptible to nucleophilic attack, allowing for the displacement of the halogen by a variety of nucleophiles, including amines, alkoxides, and thiolates.

For the synthesis of 8-substituted adenine derivatives, an 8-halopurine can be reacted with an appropriate amine. The reaction conditions typically involve heating the reactants in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), often in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Lithiation-Halogenation Methodologies for Purine Functionalization

Lithiation followed by halogenation provides a regioselective method for the introduction of a halogen at the C8 position of the purine core. This approach is particularly useful when direct halogenation is not feasible or leads to a mixture of products.

The process begins with the deprotonation of the C8 position of a suitably protected purine derivative using a strong base, typically an organolithium reagent such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures. The C8 proton of purines is the most acidic, facilitating regioselective lithiation. The resulting 8-lithiated purine is a potent nucleophile that can then be quenched with an electrophilic halogen source to introduce the desired halogen.

For the synthesis of 8-chloropurines, electrophilic chlorine sources such as hexachloroethane (B51795) (C2Cl6) can be used to trap the 8-lithiated intermediate. This method offers high regioselectivity and can be applied to a range of purine derivatives, provided that other functional groups are compatible with the strongly basic conditions.

A crucial aspect of this methodology is the use of a protecting group at the N9 position of the purine. This not only enhances the solubility of the purine in organic solvents but also prevents side reactions at the imidazole nitrogen. Common protecting groups include benzyl (B1604629) and silyl (B83357) ethers. The choice of the protecting group can also influence the efficiency of the lithiation and subsequent halogenation steps.

Lithiation of 6-chloro-9-substituted purines via 8-purinyl anions

A key strategy for the introduction of substituents at the C8 position of the purine ring is through the formation of an 8-purinyl anion by lithiation. This method has been successfully applied to 6-chloro-9-substituted purine nucleosides, which serve as important precursors for a variety of purine derivatives. The process involves the deprotonation of the C8 position using a strong base, typically lithium diisopropylamide (LDA), to form a highly reactive organolithium intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups at the C8 position.

The lithiation of 6-chloro-9-(2,3-O-isopropylidene-β-D-ribofuranosyl)purine has been demonstrated as a viable route to C8-substituted purine nucleosides. jst.go.jpresearchgate.net The reaction of this substrate with LDA, followed by the addition of an electrophile, leads to the formation of the corresponding 8-substituted product. The presence of the chlorine atom at the C6 position is advantageous as it can be readily displaced by other functional groups, such as amino or mercapto groups, in subsequent steps. This allows for the synthesis of a diverse array of 8-substituted adenosines and 6-thioinosines. jst.go.jp

Interestingly, while the lithiation of 9-(2,3,5-tris-O-TBDMS-β-d-ribofuranosyl)-6-chloropurine with LDA occurs exclusively at the 8-position, subsequent quenching with tributyltin chloride (Bu3SnCl) or trimethylsilyl (B98337) chloride (TMSCl) can result in the formation of 2-substituted products. This suggests an anionic stannyl (B1234572) or silyl transfer from the 8- to the 2-position. acs.org However, under optimized conditions using lithium 2,2,6,6-tetramethylpiperidide (LTMP) as the lithiating agent, the 2-(tributylstannyl)purine derivative can be formed in quantitative yield, providing a new pathway to 2-substituted purine nucleosides. acs.org

This lithiation methodology provides a powerful tool for the synthesis of C8-functionalized purines, which can then be converted to derivatives of this compound through subsequent chemical transformations, including the introduction of a chlorine atom at the C8 position and an amino group at the C6 position.

Application in 7-allyl-6-chloro-7H-purine synthesis

The synthesis of 7-allyl-6-chloro-7H-purine, a derivative of the core structure, can be achieved through the N-alkylation of 6-chloropurine. The regioselectivity of purine alkylation is a critical aspect, as reactions can occur at both the N7 and N9 positions, often leading to a mixture of isomers. The thermodynamically more stable N9 regioisomer is typically the major product in direct alkylation reactions. nih.gov

Several methods can be employed to favor the formation of the N7-alkylated product. One approach involves the use of Grignard reagents, which has been shown to favor the formation of N7 isomers. nih.gov Another unambiguous method proceeds via 7,8-dihydropurines. This multi-step process involves the protection of the N9 position, followed by reduction and regioselective alkylation at the N7 position. Subsequent deprotection and reoxidation yield the desired N7-substituted purine. nih.gov

While direct alkylation of 6-chloropurine with an allyl halide under basic conditions generally produces a mixture of N7- and N9-allyl-6-chloropurine, specific reaction conditions can be optimized to increase the yield of the desired N7 isomer. nih.gov The separation of the resulting isomers is often necessary to obtain the pure 7-allyl-6-chloro-7H-purine.

N-Alkylation of Purines and Regioselectivity

The N-alkylation of purines is a fundamental transformation in purine chemistry, but it is often complicated by the presence of two nucleophilic nitrogen atoms (N7 and N9) in the imidazole ring, leading to issues of regioselectivity. The outcome of the alkylation is influenced by several factors, including the nature of the purine substrate, the alkylating agent, the base, the solvent, and the reaction temperature. ub.edu

Base-induced Coupling and Phase-Transfer Catalysis in N-Alkylation

Base-induced coupling is a common method for the N-alkylation of purines, where a base is used to deprotonate the purine, forming an anion that then reacts with an alkyl halide. ub.edu However, this direct alkylation often results in a mixture of N7 and N9 isomers. nih.gov

Phase-transfer catalysis (PTC) offers a valuable technique for conducting N-alkylation reactions under milder and more environmentally friendly conditions. acsgcipr.org PTC facilitates the transfer of a reactant from one phase to another where the reaction occurs, often allowing the use of weaker inorganic bases and a wider range of solvents. acsgcipr.org In the context of purine alkylation, a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, can facilitate the reaction between the purine anion in an aqueous or solid phase and the alkyl halide in an organic phase.

The choice of the phase-transfer catalyst is crucial for the efficiency of the reaction. Parameters such as the total number of carbons on the alkyl chains of the quaternary ammonium salt (C#) and the "q-value" (a measure of the catalyst's structure) can be used to select an appropriate catalyst for a given reaction. acsgcipr.org By carefully selecting the reaction conditions, including the base and the phase-transfer catalyst, the regioselectivity of the N-alkylation of purines can be influenced, potentially favoring the formation of the desired N7 or N9 isomer.

Regioselective Introduction of tert-Alkyl Groups at N7 Position

A significant challenge in purine chemistry is the regioselective introduction of sterically hindered groups, such as tert-alkyl groups, at the N7 position. Direct alkylation methods are often not suitable for introducing such bulky substituents. Recently, a novel and direct method for the N7 regioselective tert-alkylation of 6-substituted purines has been developed. nih.gov

This method is based on the reaction of N-trimethylsilylated purines with a tert-alkyl halide in the presence of a Lewis acid catalyst, such as tin(IV) chloride (SnCl4). nih.gov The silylation of the purine starting material is a key step, which activates the purine ring for the subsequent alkylation. The reaction is performed under kinetically controlled conditions to favor the formation of the N7 isomer.

For example, the reaction of 6-chloropurine with N,O-bis(trimethylsilyl)acetamide (BSA) to form the silylated intermediate, followed by reaction with tert-butyl bromide in the presence of SnCl4, yields 7-(tert-butyl)-6-chloropurine as the major product. nih.gov This method has been shown to be highly regioselective for the introduction of tert-alkyl groups at the N7 position of various 6-substituted purines.

It is noteworthy that by modifying the reaction conditions, such as increasing the temperature, the thermodynamically more stable N9 isomer can be obtained as the major product. nih.gov This provides a versatile methodology for the selective synthesis of both N7- and N9-tert-alkylated purines.

Table 1: Synthesis of N7- and N9-tert-Alkyl-6-chloropurines

| Entry | Starting Material | Alkylating Agent | Catalyst | Solvent | Temperature (°C) | Product | Isomer Ratio (N7:N9) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 6-chloropurine | tert-butyl bromide | SnCl4 | DCE | Room Temp | 7-(tert-butyl)-6-chloropurine | >95:5 | 75 |

| 2 | 6-chloropurine | tert-butyl bromide | SnCl4 | ACN | 80 | 9-(tert-butyl)-6-chloropurine | <5:95 | 39 |

| 3 | 6-chloropurine | 2-bromo-2-methylbutane | SnCl4 | DCE | Room Temp | 7-(tert-pentyl)-6-chloropurine | >95:5 | 53 |

Data synthesized from research findings on regioselective tert-alkylation. nih.gov

Microwave-Assisted Synthesis of Trisubstituted Purines

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, such as reduced reaction times, higher yields, and improved purity of the products. tubitak.gov.trmdpi.com These benefits are attributed to the efficient and uniform heating of the reaction mixture by microwave irradiation.

For example, the N-alkylation of purines, which can be sluggish under conventional heating, can be significantly accelerated using microwave irradiation. ub.edu This can lead to shorter reaction times and potentially improved regioselectivity. Similarly, nucleophilic substitution reactions at the C6 position of 6-chloropurines can be efficiently carried out under microwave conditions.

The use of microwave technology in a one-pot, multi-component reaction format can further streamline the synthesis of complex purine derivatives, reducing the need for isolation and purification of intermediates. nih.gov This approach is particularly valuable for the rapid generation of libraries of purine compounds for biological screening.

Synthesis of Purine Hybrid Derivatives

The synthesis of hybrid molecules incorporating a purine scaffold with other heterocyclic systems is a promising strategy in drug discovery, aiming to combine the biological activities of the individual components or to create novel compounds with enhanced pharmacological properties. mdpi.com Derivatives of this compound can serve as a versatile platform for the construction of such hybrid molecules.

One approach to synthesizing purine hybrids is to link the purine core to another pharmacophore through a suitable linker. For instance, N-(purin-6-yl)amino acids can be synthesized by reacting 6-chloropurine with the corresponding amino acid. nih.gov These compounds can then be further functionalized to create more complex hybrid structures.

The synthesis of purine-pyrazole hybrids has also been reported, where the purine and pyrazole (B372694) rings are connected. mdpi.com These hybrid molecules have been evaluated for their anticancer and anti-inflammatory activities. The synthetic strategies for these hybrids often involve the construction of one heterocyclic ring onto the other or the coupling of pre-functionalized purine and pyrazole derivatives.

The C6 position of the purine ring is a common site for modification in the synthesis of hybrid derivatives. The chlorine atom in 6-chloropurine is a good leaving group and can be readily displaced by a variety of nucleophiles, including amines, thiols, and alcohols, allowing for the introduction of a wide range of substituents and linkers for the attachment of other molecular fragments. redalyc.orgjchps.com

Derivatization Strategies for this compound Analogs

The purine scaffold is a cornerstone in medicinal chemistry, and the strategic derivatization of its analogs, such as those related to this compound, is crucial for developing novel therapeutic agents. The reactivity of substituted purines, particularly chloropurines, allows for a wide range of chemical modifications at various positions on the purine ring. These modifications are instrumental in tuning the biological activity, selectivity, and pharmacokinetic properties of the resulting compounds. The following sections detail specific synthetic strategies for modifying the purine core, focusing on substitutions at the C6 position, the introduction of additional halogens, and the construction of larger dimeric structures.

The chlorine atom at the C6 position of a purine ring is a versatile synthetic handle, highly susceptible to nucleophilic substitution. This reactivity allows for the introduction of a diverse array of functional groups, including oxygen, sulfur, nitrogen, and carbon-based substituents. These transformations are fundamental in creating libraries of purine derivatives for biological screening.

O-Substituents: Oxygen-containing functionalities can be introduced at the C6 position, typically through hydrolysis. For instance, the alkaline hydrolysis of a 7-alkyl-6-chloropurine derivative leads to the formation of the corresponding hypoxanthine (B114508) analog, effectively replacing the chlorine with a carbonyl group.

S-Substituents: Thiolation of the C6 position is a common strategy to introduce sulfur. This can be achieved by reacting a 6-chloropurine with reagents like thiourea, followed by hydrolysis to yield a 6-mercaptopurine (B1684380) derivative. The resulting thiol group can be further alkylated to produce various 6-(alkylsulfanyl)purines.

N-Substituents: The C6-chloro group is readily displaced by a variety of nitrogen nucleophiles. Reactions with primary or secondary amines, including cyclic amines like piperidine (B6355638) and pyrrolidine, yield a wide range of N6-substituted purine derivatives. Another important transformation is the reaction with sodium azide (B81097) to produce a 6-azidopurine, which can serve as a precursor to 6-aminopurines via reduction or be used in cycloaddition reactions.

C-Substituents: The formation of a carbon-carbon bond at the C6 position significantly expands the structural diversity of purine analogs. This is predominantly achieved through transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples 6-chloropurines with various aryl- or vinylboronic acids to yield 6-aryl- or 6-alkenylpurines. Efficient protocols have been developed that work even on unprotected purines in aqueous media. acs.orgacs.orgscispace.com

Sonogashira Coupling: To introduce alkynyl groups, the palladium- and copper-co-catalyzed Sonogashira coupling is employed, reacting 6-chloropurines with terminal alkynes. acs.orgacs.org Copper-free versions of this reaction have also been successfully developed. acs.org

Negishi Coupling: An efficient, ligand-free, nickel-catalyzed Negishi coupling allows for the synthesis of 6-alkyl or 6-aryl purines by reacting 6-chloropurines with organozinc halides at room temperature. rsc.orgsigmaaldrich.com

Stille Coupling: The Stille reaction, which couples the chloropurine with an organotin reagent, is another effective, though less common due to tin toxicity, method for C-C bond formation. scispace.comwikipedia.org

The table below summarizes various modifications at the C6 position of 6-chloropurine derivatives.

| Substituent Type | Reagent/Reaction | Product Class |

| Oxygen | Alkaline Hydrolysis | 6-oxo-purine (Hypoxanthine analog) |

| Sulfur | 1. Thiourea2. Hydrolysis | 6-mercapto-purine |

| Nitrogen | Amines (R¹R²NH) | N6-substituted aminopurine |

| Nitrogen | Sodium Azide (NaN₃) | 6-azido-purine |

| Carbon (Aryl/Alkenyl) | R-B(OH)₂ / Pd catalyst (Suzuki) | 6-aryl/alkenyl-purine |

| Carbon (Alkynyl) | R-C≡CH / Pd, Cu catalysts (Sonogashira) | 6-alkynyl-purine |

| Carbon (Alkyl/Aryl) | R-ZnX / Ni catalyst (Negishi) | 6-alkyl/aryl-purine |

| Carbon (Aryl/Alkenyl) | R-Sn(R')₃ / Pd catalyst (Stille) | 6-aryl/alkenyl-purine |

Introducing or exchanging halogen atoms on the purine ring is a key strategy for modulating electronic properties and providing further sites for derivatization.

One method involves direct halogenation of the purine core. For example, the bromination of certain 1,3-dimethyl-7-(alkyl)-3,7-dihydro-1H-purine-2,6-dione derivatives can be achieved at the C8 position using N-bromosuccinimide (NBS) in DMF under reflux conditions.

Another synthetic route involves halogen exchange. It has been observed that during the N-alkoxyalkylation of 8-bromo-N2-acetylguanine with 2-haloethyl chloromethyl ethers, the absence of a base in the reaction mixture can lead to the replacement of the bromine atom at the C8 position with a chlorine atom, yielding 8-chloro-alkoxyalkylated products. scispace.com This demonstrates a method for synthesizing C8-chlorinated purines from C8-bromo precursors under specific conditions.

| Reaction Type | Starting Material Position | Reagent | Resulting Halogenation |

| Direct Halogenation | C8-H | N-Bromosuccinimide (NBS) | C8-Br |

| Halogen Exchange | C8-Br | 2-Haloethyl chloromethyl ether (no base) | C8-Cl |

The synthesis of dimeric heterocyclic structures, such as bis-purines, represents an advanced derivatization strategy to explore potential bivalent interactions with biological targets. A highly effective method for creating these molecules is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. acs.org

The general synthetic pathway begins with the N-alkylation of a purine derivative, such as 6-chloropurine, with a bifunctional reagent like 1,2-dibromoethane. acs.org The resulting bromoethyl derivative is then converted to an azidoethyl analog using sodium azide. acs.org This heterocyclic azide serves as the key building block for the cycloaddition reaction.

The azido-purine is subsequently reacted with various bis-alkynes, which act as linkers, to yield symmetric bis-purine derivatives connected by a triazole-containing spacer. acs.org Depending on the reaction conditions and the stoichiometry of the reactants, it is also possible to isolate mono-adducts where the linker has reacted at only one end. acs.org To enhance the efficiency of the CuAAC reaction, ultrasound irradiation has been employed as an alternative energy source. This technique has been shown to shorten reaction times and increase yields, leading exclusively to the formation of symmetric bis-heterocycles. acs.orgrsc.org

| Heterocyclic Azide | Bis-Alkyne Linker | Reaction Conditions | Product |

| 6-chloro-9-(2-azidoethyl)-9H-purine | 1,4-bis(prop-2-yn-1-yloxy)benzene | Cu(I) catalyst, various methods | Symmetric bis-purine and mono-purine derivatives |

| 6-chloro-9-(2-azidoethyl)-9H-purine | 4,4′-bis(prop-2-yn-1-yloxy)-1,1′-biphenyl | Cu(I) catalyst, ultrasound | Exclusively symmetric bis-purine derivatives |

| 6-(piperidin-1-yl)-9-(2-azidoethyl)-9H-purine | 1,6-heptadiyne | Cu(I) catalyst, various methods | Symmetric bis-purine and mono-purine derivatives |

| 6-(pyrrolidin-1-yl)-9-(2-azidoethyl)-9H-purine | Propargyl ether | Cu(I) catalyst, various methods | Symmetric bis-purine and mono-purine derivatives |

Reactivity and Reaction Pathways of 8 Chloro 7h Purin 6 Amine

Chemical Transformations and Functional Group Reactivity

The reactivity of 8-chloro-7H-purin-6-amine is dominated by the properties of the chlorine substituent and the inherent chemical nature of the purine (B94841) scaffold.

The chlorine atom at the C8 position of the purine ring is susceptible to nucleophilic aromatic substitution. This reactivity allows for the introduction of various functional groups at this position, making this compound a valuable intermediate in the synthesis of a diverse range of purine derivatives. The electron-withdrawing nature of the nitrogen atoms in the purine ring facilitates the attack of nucleophiles at the carbon atom bonded to the chlorine.

Research has demonstrated the successful substitution of the C8 chlorine with various amine-based nucleophiles. For instance, reacting 9-substituted 8-chloroadenine derivatives with ammonia or primary amines like cyclopropylamine and propylamine leads to the formation of the corresponding 8-amino, 8-cyclopropylamino, and 8-propylamino purine derivatives. researchgate.netcas.cz These reactions are typically carried out by heating the 8-chloro precursor with the respective amine. cas.cz This pathway is a key strategy for synthesizing complex acyclic nucleoside analogues. researchgate.netcas.cz

| Starting Material | Nucleophile | Product | Reference |

|---|---|---|---|

| 9-(4-chlorobutyl)-8-chloroadenine | Cyclopropylamine | 6-cyclopropyl-7,8,9,10-tetrahydro-6H- nih.govpnas.orgdiazepino[1,2-e]purin-4-amine | researchgate.netcas.cz |

| 9-(4-chlorobutyl)-8-chloroadenine | Propylamine | 6-propyl-7,8,9,10-tetrahydro-6H- nih.govpnas.orgdiazepino[1,2-e]purin-4-amine | cas.cz |

| 9-(4-chlorobutyl)-8-chloroadenine | Ammonia | 7,8,9,10-tetrahydro-6H- nih.govpnas.orgdiazepino[1,2-e]purin-4-amine | cas.cz |

Oxidation and reduction (redox) reactions involve the transfer of electrons, leading to a change in the oxidation state of the atoms within a molecule. khanacademy.org Oxidation is the loss of electrons, while reduction is the gain of electrons. youtube.com The purine ring system, being an aromatic and electron-rich heterocycle, can participate in redox chemistry.

Specific oxidation and reduction pathways for this compound are not extensively detailed in the literature. However, the parent compound, adenine (B156593), is known to undergo oxidative degradation when exposed to strong oxidizing agents like hypochlorous acid. nih.gov This suggests that the purine core of 8-chloroadenine is also susceptible to oxidative processes, which could involve ring-opening or further modification of the heterocyclic structure. The presence of the chlorine atom may influence the susceptibility and outcome of such reactions. It has been noted that oxidation at the C8 position of purine bases can be linked to shifts in tautomeric equilibrium. acs.org

Hydrolysis is a chemical reaction in which a water molecule is used to break down a compound. The stability of the purine ring in this compound towards hydrolysis is a critical factor in its chemical behavior. Generally, the purine ring is relatively stable. However, under forcing acidic or basic conditions, purines can undergo degradation.

In strongly basic media, some substituted purines are known to undergo ring-opening reactions, which represents a form of hydrolytic cleavage of the heterocyclic system. wur.nl Conversely, under harsh acidic conditions, the N-glycosidic bond in purine nucleosides (the bond connecting the purine base to the sugar moiety) is susceptible to hydrolysis. While this compound is a purine base and lacks a glycosidic bond, extreme pH conditions could potentially lead to the opening of the imidazole (B134444) or pyrimidine (B1678525) rings of the purine structure. However, some complex purine-derived ring systems have been shown to be quite stable in both acidic and alkaline solutions, indicating the inherent robustness of the core structure under certain conditions. cas.cz

Mechanistic Investigations of this compound Reactions

Understanding the mechanisms of reactions involving this compound is crucial for predicting its behavior and designing synthetic pathways.

The formation of 8-chloro-9-methyl-9H-purin-6-amine from this compound involves the alkylation of a nitrogen atom on the purine ring. Purines possess multiple nitrogen atoms that can potentially be alkylated. The final product distribution often depends on the reaction conditions and the specific tautomer present. The N9H tautomer of adenine derivatives is generally the most stable. nih.gov

The mechanism for the formation of the N9-methyl derivative is expected to follow a standard nucleophilic substitution (SN2) pathway. First, a base can deprotonate the purine, most likely at the N9 position, to form a purine anion. This anion then acts as a nucleophile, attacking the electrophilic methyl group of a methylating agent (e.g., methyl iodide). The reaction proceeds via a single transition state, resulting in the formation of a new carbon-nitrogen bond at the N9 position and the displacement of the leaving group (e.g., iodide).

This compound has been identified as a product of DNA damage caused by reactive chlorine species generated during inflammatory processes. nih.gov The key enzyme involved in this process is myeloperoxidase (MPO), which is abundant in neutrophils (a type of white blood cell). nih.govnih.gov

The mechanism involves a cascade of reactions known as "halogenative stress":

Generation of Hydrogen Peroxide (H₂O₂): During an inflammatory response, neutrophils produce superoxide radicals, which are converted to hydrogen peroxide. nih.gov

MPO Catalysis: Myeloperoxidase utilizes hydrogen peroxide and chloride ions (Cl⁻) as substrates. scienceopen.com

Formation of Hypochlorous Acid (HOCl): MPO catalyzes the oxidation of chloride ions by H₂O₂ to produce hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent. nih.govnih.govscienceopen.com

Electrophilic Attack on Adenine: The generated HOCl acts as an electrophile. It attacks the electron-rich C8 position of the adenine base in DNA. This reaction is rapid, with studies showing it to be complete within one minute. nih.gov The pH-dependence of the reaction indicates that HOCl, rather than its conjugate base hypochlorite (OCl⁻), is the primary reactive species responsible for the chlorination of adenine. nih.gov

This biological pathway represents a significant in vivo formation mechanism for this compound and other chlorinated nucleobases. nih.gov

| Component | Role | Reference |

|---|---|---|

| Myeloperoxidase (MPO) | Heme enzyme that catalyzes the reaction. | nih.govnih.gov |

| Hydrogen Peroxide (H₂O₂) | Oxidizing substrate for MPO. | scienceopen.com |

| Chloride Ion (Cl⁻) | Source of chlorine for the reaction. | scienceopen.com |

| Hypochlorous Acid (HOCl) | Reactive chlorinated species that directly chlorinates adenine. | nih.gov |

| Adenine (in DNA) | The substrate that is chlorinated at the C8 position. | nih.gov |

Influence of Structural Modifications on Reactivity

The reactivity of the purine core is significantly influenced by the nature of the substituents attached to it. The electronic properties—whether a group is electron-donating or electron-withdrawing—and the ability of a substituent to act as a leaving group are paramount in dictating the potential reaction pathways of the molecule.

Comparison of 6-Chloro Derivatives with 6-Amino Analogs

The substitution at the C6 position of the purine ring is a critical determinant of its chemical reactivity. A direct comparison between a 6-chloro substituted purine and a 6-amino analog (like adenine) reveals fundamentally different chemical behaviors, primarily driven by the electronic nature of the chloro and amino groups.

The chlorine atom at C6 renders the purine ring electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). byu.eduresearchgate.net The chloro group functions as an effective leaving group, facilitating reactions with a wide range of nucleophiles. researchgate.net Conversely, the amino group at C6 in analogs like adenine is a strong electron-donating group. This character increases the electron density of the purine ring system, deactivating it towards nucleophilic attack at that position. The C-N bond is strong, and the amino group is a very poor leaving group, thus preventing SNAr reactions at the C6 position.

This difference in reactivity is clearly demonstrated in various chemical transformations:

Nucleophilic Substitution: 6-chloropurine (B14466) and its derivatives readily undergo nucleophilic substitution where the chlorine is displaced by O-, N-, and S-nucleophiles. researchgate.netnih.gov For instance, 7-(tert-Butyl)-6-chloro-7H-purine can be converted to various N-substituted adenine derivatives by reacting it with different amines at elevated temperatures. nih.gov This pathway is inaccessible for 6-amino analogs under similar conditions. The propensity of 6-chloropurines to undergo these substitutions is foundational for the synthesis of a diverse array of purine derivatives. nih.gov

N-Alkylation: The substituent at C6 also influences the regioselectivity and feasibility of alkylation on the purine's imidazole ring. In a study on direct tert-butylation, 6-chloropurine was found to readily undergo N7 regioselective alkylation. nih.gov In stark contrast, 6-(dimethylamino)purine was completely unreactive under the same reaction conditions, demonstrating the deactivating effect of the C6-amino substituent on this type of reaction. nih.gov

Biological Reactivity: The enhanced electrophilicity of the 6-chloropurine moiety is believed to be crucial for the biological activity of some of its derivatives. nih.gov It has been suggested that the 6-chloropurine group can form a covalent bond with target enzymes, leading to irreversible inhibition. nih.gov This reactive nature is absent in 6-amino analogs, which typically interact with biological targets through non-covalent forces like hydrogen bonding.

The table below summarizes the comparative reactivity of these two classes of purine analogs in key reactions.

| Reaction Type | 6-Chloro Purine Analogs | 6-Amino Purine Analogs | Reference |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Highly reactive; Cl is a good leaving group. | Unreactive; NH2 is a poor leaving group. | researchgate.netnih.gov |

| N-Alkylation (e.g., tert-butylation) | Readily undergoes reaction. | Observed to be unreactive under similar conditions. | nih.gov |

| Covalent Bonding with Biomolecules | Possible due to electrophilic nature. | Not typical; interacts via non-covalent bonds. | nih.gov |

The following table details the outcomes of a specific comparative study on N-alkylation, highlighting the critical role of the C6 substituent.

| Purine Substrate | Reaction | Conditions | Outcome | Reference |

|---|---|---|---|---|

| 6-chloropurine | N7-tert-butylation | 1. BSA, 2. tert-BuBr, SnCl4, ACN, rt | Reaction proceeds to give N7-isomer. | nih.gov |

| 6-(dimethylamino)purine | N7-tert-butylation | 1. BSA, 2. tert-BuBr, SnCl4, ACN, rt | No reaction observed. | nih.gov |

Computational Studies and Theoretical Analyses

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting the molecular properties of organic compounds. DFT calculations for a molecule like 8-chloro-7H-purin-6-amine typically involve optimizing the molecular geometry to find its most stable conformation (lowest energy state).

The process begins by defining a basis set, which is a set of mathematical functions used to construct the molecular orbitals. A common and reliable choice for organic molecules is the B3LYP functional combined with a 6-311++G(d,p) basis set. nih.gov This level of theory provides a good balance between accuracy and computational cost for calculating geometries and electronic properties. researchgate.net

Once the geometry is optimized, various molecular properties can be calculated. These include:

Bond lengths and angles: Theoretical calculations can predict the distances between atoms and the angles between bonds with high accuracy, often closely matching experimental data from techniques like X-ray crystallography. For similar heterocyclic systems, theoretical bond lengths from DFT have been shown to have an average discrepancy of only 0.01 Å to 0.03 Å compared to experimental data. nih.gov

Atomic charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to determine the distribution of electron density across the molecule, indicating which atoms are electron-rich (nucleophilic) or electron-poor (electrophilic).

Thermodynamic properties: DFT can be used to calculate important thermodynamic data such as enthalpy, Gibbs free energy, and entropy of the molecule.

These calculated parameters are fundamental to understanding the molecule's stability, structure, and potential interaction sites.

| Property | Description | Typical DFT Functional/Basis Set |

|---|---|---|

| Optimized Geometry | The lowest energy 3D arrangement of atoms. | B3LYP/6-311++G(d,p) |

| Bond Lengths/Angles | Internuclear distances and angles between bonded atoms. | B3LYP/6-311++G(d,p) |

| Atomic Net Charges | Distribution of electron charge on each atom. | NBO, Mulliken Population Analysis |

| Thermodynamic Data | Enthalpy, Gibbs Free Energy, Entropy. | B3LYP/6-311++G(d,p) |

HOMO-LUMO Gap Analysis and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of a molecule. The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This is the outermost orbital containing electrons. It represents the ability of the molecule to donate electrons. A higher HOMO energy level indicates a better electron donor.

LUMO: This is the innermost orbital that is empty of electrons. It represents the ability of the molecule to accept electrons. A lower LUMO energy level indicates a better electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical parameter for predicting chemical reactivity. mdpi.com A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating high chemical reactivity and low kinetic stability. mdpi.comirjweb.com Conversely, a large energy gap implies high stability and lower reactivity because it requires more energy to move an electron from the HOMO to the LUMO. nih.gov

From these orbital energies, several global reactivity descriptors can be calculated:

Hardness (η): η = (ELUMO - EHOMO) / 2. Hard molecules have a large energy gap, while soft molecules have a small one.

Softness (S): S = 1/η. It is a measure of the molecule's polarizability.

Electronegativity (χ): χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): ω = χ² / 2η. This index measures the propensity of a species to accept electrons.

| HOMO-LUMO Gap (ΔE) | Chemical Reactivity | Kinetic Stability | Polarizability |

|---|---|---|---|

| Small | High | Low | High |

| Large | Low | High | Low |

Prediction Platforms for Reaction Pathways

Predicting the synthetic routes to a target molecule (retrosynthesis) or the outcome of a chemical reaction is a central challenge in chemistry. Modern computational chemistry leverages artificial intelligence (AI) and machine learning to build powerful prediction platforms. These platforms are trained on vast databases of known chemical reactions.

For a molecule like this compound, these platforms can be used to propose potential synthetic pathways or predict the products of its reactions with various reagents. Several approaches exist:

Template-based Models: These methods use a set of predefined reaction rules or "templates" extracted from reaction databases. When a target molecule is provided, the system searches for templates that match its structural features to suggest possible disconnection points for retrosynthesis.

Template-free Models: These newer models, often based on neural machine translation architectures like the Transformer, treat chemical reactions as a language translation problem. nih.gov They learn the underlying patterns of chemical transformations directly from data, converting a product's molecular representation (e.g., SMILES string) into the likely reactants. These models can potentially discover novel reactions not present in their training templates. chemrxiv.org

Hybrid Approaches: Some platforms combine machine learning with reaction network approaches. researchgate.net They predict a series of possible reaction steps and then construct a network of pathways, evaluating the feasibility of each route based on calculated thermodynamics or other scoring functions.

Open-source tools like AiZynthFinder exemplify these capabilities, allowing chemists to perform automated retrosynthetic planning. chemrxiv.org Such software can help identify potential precursors and reaction conditions for synthesizing complex molecules, including halogenated purine (B94841) derivatives. The prediction process involves breaking down the target molecule into simpler, commercially available starting materials through a series of plausible reaction steps.

Future Directions and Emerging Research Areas

Development of Novel 8-Chloro-7H-purin-6-amine Derivatives with Enhanced Potency and Selectivity

The development of novel derivatives of this compound is a key strategy to enhance its therapeutic potential. The primary goals of these synthetic efforts are to improve potency against specific biological targets, increase selectivity to minimize off-target effects, and optimize pharmacokinetic properties.

Researchers are exploring various modifications to the core purine (B94841) structure. For instance, the synthesis of related 8-oxoadenine derivatives has shown that introducing and optimizing tertiary amines at the N(9)-position can lead to highly potent Toll-like receptor 7 (TLR7) agonists with improved water solubility nih.gov. This approach of modifying substituents on the purine ring is a common strategy to modulate biological activity. Another approach involves creating "antedrugs," where a labile functional group, such as a carboxylic ester, is introduced. This modification can lead to a potent derivative that is rapidly metabolized in plasma to a less active form, thereby minimizing systemic side effects while maintaining efficacy at the target site nih.gov.

Furthermore, the synthesis of 8-halogenated-7-deaza-guanosine derivatives, designed as analogs of 8-oxo-2'-deoxyguanosine, highlights the strategy of altering the core heterocyclic system to probe interactions with biological targets like DNA repair enzymes kyushu-u.ac.jp. These studies provide a framework for designing novel this compound derivatives with potentially unique mechanisms of action. The introduction of different functional groups, such as cyclopropyl (B3062369) moieties, is also being investigated to create new chemical entities with distinct properties nih.gov.

Table 1: Strategies for Derivative Development

| Strategy | Goal | Example from Related Compounds |

|---|---|---|

| Substitution at N(9)-position | Enhance potency and solubility | Introduction of tertiary amines in 8-oxoadenines to create potent TLR7 agonists nih.gov. |

| Antedrug Concept | Minimize systemic side effects | Introduction of a labile carboxylic ester to the N(9)-benzyl group of adenine (B156593) derivatives nih.gov. |

| Core Ring Modification | Alter target interaction and mechanism | Synthesis of 8-halogenated-7-deaza-dG to inhibit DNA repair enzymes kyushu-u.ac.jp. |

| Substitution at C6-position | Create novel chemical entities | Introduction of a cyclopropyl group to the purine ring nih.gov. |

Exploration of New Therapeutic Applications Beyond Current Indications

While its nucleoside form, 8-chloroadenosine (B1666358), has been investigated in hematological malignancies like chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML), the broader therapeutic potential of the core compound and its derivatives is an active area of research nih.govnih.govdrugbank.com. Preclinical studies have indicated its cytotoxicity in a variety of cancer cell lines, suggesting potential applications in other cancers.

The compound's mechanism, which involves the inhibition of RNA synthesis, provides a rationale for its use in cancers characterized by high transcriptional activity rndsystems.comaacrjournals.org. Research has shown that 8-chloroadenosine induces G2/M cell cycle arrest and mitotic catastrophe in lung cancer cells and exhibits cytotoxicity in multiple myeloma cell lines rndsystems.comaacrjournals.org. There is also evidence suggesting its potential in renal cell carcinoma, where its sensitivity is associated with the activation of AMPK and inhibition of the mTOR pathway nih.gov.

The synergy of 8-chloroadenosine with other targeted therapies is a promising avenue. For example, it has been shown to cooperate with the BCL-2 inhibitor venetoclax (B612062) in targeting ribosomal RNA synthesis and mitochondrial metabolism in leukemia stem cells nih.gov. This suggests that combination therapies involving this compound derivatives could be effective in overcoming drug resistance and improving outcomes in various cancers.

Advanced Computational Approaches for Rational Drug Design

Rational drug design is a process that utilizes the knowledge of a biological target to develop new medications slideshare.net. This approach aims to create small molecules that are complementary in shape and charge to their target, leading to drugs with higher potency and selectivity slideshare.net. Advanced computational methods are integral to this process and are being applied to the design of novel purine analogs.

Computational techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies can predict how derivatives of this compound will interact with target proteins. For example, in the design of 8-halogenated-7-deaza-dG derivatives, computational studies were used to investigate their properties and conformations kyushu-u.ac.jp. These studies indicated that the derivatives preferred a syn-conformation, similar to the target molecule 8-oxo-dG, which was crucial for their inhibitory activity kyushu-u.ac.jp.

By modeling the binding site of target enzymes or receptors, chemists can design modifications to the this compound scaffold that are predicted to enhance binding affinity and specificity. This in silico screening process can significantly accelerate the drug discovery pipeline by prioritizing the synthesis of compounds with the highest likelihood of success, thereby saving time and resources.

Investigation of Metabolic Pathways and Conjugates (e.g., Succinyl-Conjugated Metabolites)

Understanding the metabolic fate of this compound and its nucleoside, 8-chloroadenosine, is crucial for optimizing its therapeutic use. Upon administration, 8-chloroadenosine is phosphorylated to 8-chloro-adenosine triphosphate (8-chloro-ATP), which acts as an ATP analog and inhibits RNA synthesis nih.gov. However, recent studies have uncovered a novel and significant metabolic pathway.

Research in mantle cell lymphoma cell lines has identified the formation of succinyl-conjugated metabolites, namely succinyl-8-chloro-adenosine (S-8-Cl-Ado) and its monophosphate (S-8-Cl-AMP) nih.govnih.govresearchgate.net. This pathway directly links the metabolism of the drug to the citric acid cycle by consuming fumarate (B1241708) nih.govnih.govcncb.ac.cn. The formation of these succinylated metabolites is a major route of intracellular metabolism for 8-chloroadenosine nih.gov.

The accumulation of these succinyl metabolites may confer a pharmacokinetic advantage. For instance, S-8-Cl-Ado has a longer half-life than 8-Cl-ATP and could act as an intracellular reservoir, prolonging the therapeutic effects of the drug nih.gov. This metabolic pathway not only affects purine metabolism but also has implications for cellular energy metabolism, potentially reducing tumorigenic actions of fumarate in cancer cells nih.gov. Other identified metabolites in plasma include 8-chloro-adenine and 8-chloro-inosine nih.govmagtechjournal.com.

Table 2: Key Metabolites of 8-Chloroadenosine

| Metabolite | Abbreviation | Significance |

|---|---|---|

| 8-Chloro-adenosine triphosphate | 8-Cl-ATP | Active metabolite that competes with ATP, inhibiting RNA synthesis nih.govnih.gov. |

| Succinyl-8-chloro-adenosine | S-8-Cl-Ado | A major, newly identified metabolite with a long half-life, potentially acting as a drug reservoir nih.govnih.govresearchgate.net. |

| Succinyl-8-chloro-AMP | S-8-Cl-AMP | A monophosphate succinylated metabolite, linking drug metabolism to the citric acid cycle nih.govnih.govresearchgate.net. |

| 8-Chloro-adenine | 8-Cl-Ade | A metabolite found in plasma following administration of 8-chloroadenosine nih.govmagtechjournal.com. |

常见问题

Q. How can hydrogen-bonding networks in this compound crystals inform its supramolecular chemistry?

- Methodological Answer : Analyze Hirshfeld surfaces (via CrystalExplorer) to quantify intermolecular interactions. Mercury’s "Packing Similarity" tool compares crystal structures with analogous purines to identify conserved motifs (e.g., π-π stacking or halogen bonding). These insights guide co-crystal design for enhanced solubility or stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。